Propyl 4-hydroxy-3-methoxybenzoate

Oxidative hemolysis inhibition Lipophilicity-activity correlation Membrane antioxidant protection

Vanillic acid ester SAR studies are often compromised by the absence of a well-characterized C3 reference compound with intermediate lipophilicity, forcing researchers to extrapolate across a discontinuous data gap between methyl (XLogP3 ≈1.8) and butyl (LogP ≈3.03) esters. Propyl vanillate (XLogP3=2.7) closes this gap as the validated midpoint reference. • Validated mast cell degranulation inhibitory reference point; enables systematic C1-C4 SAR without solubility artifacts (Ishimata et al., 2016). • Documented antimicrobial efficacy against E. coli, S. enterica, C. perfringens, and E. faecalis; balanced partitioning for formulation compatibility (Merkl et al., 2010). • Near-ambient melting point (42-43 °C) facilitates low-energy incorporation into semi-solid topical and cosmetic matrices. • Isomer-specific negative control for anti-thrombotic assays: linear n-propyl ester lacks activity where isopropyl vanillate is active (Yun-Choi et al., 1996).

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 6273-95-6
Cat. No. B184999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 4-hydroxy-3-methoxybenzoate
CAS6273-95-6
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC(=C(C=C1)O)OC
InChIInChI=1S/C11H14O4/c1-3-6-15-11(13)8-4-5-9(12)10(7-8)14-2/h4-5,7,12H,3,6H2,1-2H3
InChIKeyHFLCHMMFTLXGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Vanillate: Chemical Identity and Class


Propyl 4-hydroxy-3-methoxybenzoate (propyl vanillate; CAS 6273-95-6) is the n-propyl ester of vanillic acid (4-hydroxy-3-methoxybenzoic acid), belonging to the vanillic acid alkyl ester family [1]. With a molecular formula of C₁₁H₁₄O₄ and a molecular mass of 210.23 g/mol, this compound is a white to brown solid at room temperature featuring a melting point of 42–43 °C and a boiling point of approximately 329 °C [2]. Its computed XLogP3 of 2.7 positions it at an intermediate lipophilicity among vanillic acid esters—more lipophilic than methyl vanillate (XLogP3 ≈ 1.8) and less lipophilic than butyl vanillate (LogP ≈ 3.03)—a property that governs its membrane partitioning behavior and biological performance [3].

Why Propyl Vanillate Cannot Be Substituted


Vanillic acid esters are not functionally interchangeable despite sharing a conserved 4-hydroxy-3-methoxybenzoyl pharmacophore. Systematic structure–activity relationship (SAR) investigations have demonstrated that the alkyl ester chain length governs lipophilicity, which in turn controls membrane permeability, antioxidant protection of biomembranes, degranulation inhibitory potency, and antimicrobial efficacy [1][2]. The n-propyl ester occupies a strategically intermediate position: it is more lipophilic than methyl and ethyl esters, conferring enhanced membrane partitioning and OxHLIA protective capacity, yet less lipophilic than the butyl ester, which may exhibit different cytotoxicity or solubility profiles [1][3]. Additionally, anti-thrombotic SAR studies reveal that branched-chain isomers (e.g., isopropyl vanillate) display efficacy where the linear n-propyl ester does not, underscoring that even constitutional isomers within the same carbon count have divergent biological outcomes [4]. Substituting propyl vanillate with a shorter-chain, longer-chain, or branched-chain analog without considering these quantitative SAR gradients risks compromising the intended biological or formulation performance.

Propyl Vanillate: Comparative Evidence Against Analogs


Lipophilicity-Dependent Membrane Protection

Tai et al. (2012) demonstrated that the antioxidative protective effect of vanillic acid esters against free radical-induced erythrocyte membrane damage (OxHLIA assay) was strongly correlated with lipophilicity—protection increased with increasing alkyl chain length across the methyl, ethyl, and butyl ester series [1]. Propyl vanillate (XLogP3 = 2.7) occupies the intermediate position between methyl vanillate (XLogP3 ≈ 1.8) and butyl vanillate (LogP ≈ 3.03), predicting intermediate membrane-protective capacity [2][3]. In the ORAC assay using physiologically relevant peroxyl radicals, vanillic acid esters as a class exerted much stronger activity than Trolox, with the protective trend tracking lipophilicity [1].

Oxidative hemolysis inhibition Lipophilicity-activity correlation Membrane antioxidant protection

Anti-Allergic Degranulation SAR

Ishimata et al. (2016) synthesized and evaluated vanillic acid ester derivatives with C1–C4 and C8 straight alkyl chains for inhibition of antigen-mediated degranulation in RBL-2H3 rat basophilic leukemia cells [1]. Propyl vanillate (compound 3) was included in the tested series. The C4 butyl ester (compound 5) was identified as the most active derivative, exhibiting approximately three-fold greater degranulation inhibitory activity than methyl vanillate (compound 1, the reference active among vanillin derivatives) [1]. Propyl vanillate (C3) lies within this SAR continuum, offering intermediate potency relative to both shorter-chain (C1, C2) and longer-chain (C4, C8) analogs. The synthesis and characterization of propyl vanillate (99.2% purity by HPLC) for this study is fully documented .

Anti-allergic Mast cell degranulation RBL-2H3 assay

Antimicrobial Activity SAR and Chain Length

Merkl et al. (2010) prepared phenolic acid alkyl esters (methyl, ethyl, propyl, butyl, and hexyl) and determined their antimicrobial activities against Escherichia coli DMF 7503, Bacillus cereus DMF 2001, Listeria monocytogenes DMF 5776, Fusarium culmorum DMF 0103, and Saccharomyces cerevisiae DMF 1017 [1]. Minimum inhibitory concentrations (MIC) fell in the range of 1.2–20 mM across the tested ester series. Critically, butyl esters consistently exhibited higher inhibitory activity than methyl esters, with MIC values below 1.25 mM for the most active compounds [1]. Propyl esters occupy the intermediate position within this chain-length-dependent SAR, offering antimicrobial potency between that of the shorter-chain (methyl, ethyl) and longer-chain (butyl, hexyl) analogs. The antimicrobial efficacy is linked to lipophilicity-driven membrane penetration [1]. Additionally, propyl vanillate has been specifically reported to exhibit efficacy against intestinal bacteria including Escherichia coli, Salmonella enterica, Clostridium perfringens, and Enterococcus faecalis .

Antimicrobial preservative MIC Phenolic acid alkyl esters

Melting Point Advantage for Formulation

Propyl vanillate exhibits a melting point of 42–43 °C, which is substantially lower than that of methyl vanillate (64–67 °C) and dramatically lower than the parent vanillic acid (208–210 °C) [1][2]. Ethyl vanillate has a comparable melting range (42–46 °C) but differs in boiling point (291–293 °C vs. ~329 °C for propyl vanillate) [3]. The near-ambient melting point of propyl vanillate facilitates low-energy melt processing, solvent-free formulation incorporation, and room-temperature handling that is not feasible with the higher-melting methyl ester or the free acid. Boiling point differentiation (propyl: ~329 °C; ethyl: ~293 °C; methyl: ~286 °C) further distinguishes these esters in applications involving thermal processing or vacuum distillation [1][3].

Melting point Formulation compatibility Solid-state handling

Isomer-Dependent Anti-Thrombotic Activity

Yun-Choi et al. (1996) systematically evaluated aliphatic esters of vanillic acid—including methyl, ethyl, n-propyl, i-propyl, n-butyl, i-butyl, n-amyl, and cyclohexyl esters—for anti-thrombotic effects in a mouse model of thrombosis [1]. Among vanillic acid esters, the isopropyl ester (13) and cyclohexyl ester (17) treatment significantly lowered the death rate and increased recovery from paralysis following thrombotic challenge, whereas the linear n-propyl ester was not among the effective compounds [1]. This constitutes a critical constitutional isomer differentiation: the branched C3 (i-propyl) vanillate displays anti-thrombotic efficacy, while the linear C3 (n-propyl) vanillate does not. This negative differentiation is essential information for researchers screening anti-thrombotic candidates, as it directs selection toward the branched isomer and away from the linear n-propyl ester for this indication.

Anti-thrombotic Platelet aggregation Isomer differentiation

Propyl Vanillate Research and Industrial Applications


Membrane Antioxidant Protection Studies

Research groups investigating the relationship between lipophilicity and biomembrane antioxidant protection should select propyl vanillate as the C3 ester representing the midpoint of the vanillic acid ester lipophilicity series. As established by Tai et al. (2012), OxHLIA protective activity is strongly correlated with lipophilicity across this ester class [1]. Propyl vanillate (XLogP3 = 2.7) fills the critical gap between methyl vanillate (XLogP3 ≈ 1.8) and butyl vanillate (LogP ≈ 3.03), enabling systematic SAR studies without the extreme lipophilicity-associated solubility limitations of longer-chain esters [1].

Anti-Allergic Degranulation Screening SAR Reference

Investigators developing mast cell stabilizers or anti-allergic agents should incorporate propyl vanillate as an essential SAR reference point. The Ishimata et al. (2016) study demonstrated that degranulation inhibitory potency in RBL-2H3 cells scales with alkyl chain length from C1 to C4, with the butyl ester exhibiting approximately three-fold greater activity than the methyl ester [2]. Propyl vanillate (C3), synthesized and characterized to 99.2% purity in this study, provides the penultimate data point before the potency maximum at C4, serving as a critical comparator for novel analogs [2].

Preservative Development with Balanced Lipophilicity

Cosmetic and pharmaceutical formulators seeking a vanillic acid ester preservative with intermediate antimicrobial potency and balanced partitioning should evaluate propyl vanillate. The Merkl et al. (2010) antimicrobial SAR study established that while butyl esters exhibit the highest potency (MIC < 1.25 mM), their elevated lipophilicity can limit aqueous-phase bioavailability [3]. Propyl vanillate, with documented efficacy against Escherichia coli, Salmonella enterica, Clostridium perfringens, and Enterococcus faecalis, offers a compromise between antimicrobial activity and formulation compatibility . Its near-ambient melting point (42–43 °C) further facilitates low-energy incorporation into semi-solid formulations [4].

Negative Control for Anti-Thrombotic Screening

Laboratories conducting anti-thrombotic drug discovery with vanillic acid scaffolds should procure n-propyl vanillate as a specificity control. Yun-Choi et al. (1996) demonstrated that while the isopropyl vanillate isomer significantly reduces thrombotic death and paralysis in mice, the linear n-propyl ester does not share this activity [5]. This isomer-specific efficacy pattern makes n-propyl vanillate a valuable negative control for confirming that observed anti-thrombotic effects are structurally specific rather than class-general, and positions it for applications where platelet function modulation is not desired [5].

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